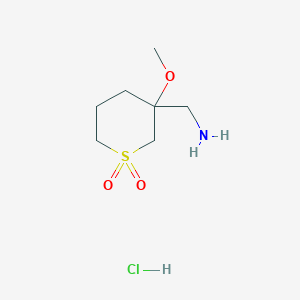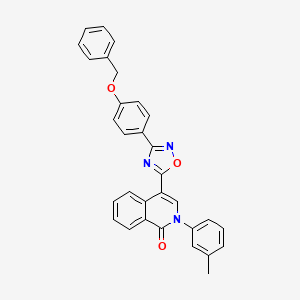![molecular formula C19H17N5O3S2 B2529343 N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868966-64-7](/img/structure/B2529343.png)
N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound with potential pharmacological activities. Its structure combines a triazole ring and a thiadiazine ring, making it an interesting scaffold for drug design and development . The ability to form specific interactions with target receptors due to its hydrogen bond characteristics adds to its significance in medicinal chemistry.
Synthesis Analysis
The synthetic approaches for triazolothiadiazine derivatives have been explored in the literature. Researchers have developed methods to access this scaffold, which serves as a versatile intermediate for various pharmacologically active compounds. These synthetic routes involve fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, resulting in different isomeric variants of triazolothiadiazines .
Molecular Structure Analysis
The molecular formula of N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is C28H30N4O9S . It exhibits a complex three-dimensional arrangement due to the fused rings and substituents. The specific interactions of this structure with biological targets contribute to its pharmacological properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the literature, its synthetic accessibility allows for further derivatization and modification. Researchers can explore functional group transformations, cyclizations, and other reactions to tailor its properties for specific applications .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Reactivity of 1,2,4-Triazole Derivatives
- Antioxidant and Antiradical Activity : Compounds with thiogroups, such as 1,2,4-triazoles, demonstrate significant antioxidant and antiradical activities. These properties contribute positively to biochemical processes in patients exposed to high doses of radiation, suggesting potential therapeutic applications in mitigating radiation-induced damage (А. G. Kaplaushenko, 2019).
Thiophene Derivatives
- Carcinogenicity Studies : Thiophene analogues of known carcinogens have been synthesized and evaluated, indicating potential carcinogenicity in vitro. These studies are crucial for understanding the biological impacts of structural modifications on carcinogenic potential, which could inform safer drug design and environmental health assessments (J. Ashby et al., 1978).
Applications in Organic Synthesis and Catalysis
- Heterocyclic N-oxide Derivatives : Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, have been highlighted for their versatility in organic synthesis, catalysis, and drug development. These compounds serve as vital intermediates and possess biological significance, suggesting that derivatives of your compound might have applications in these fields as well (Dongli Li et al., 2019).
Biological Activities of Triazole Derivatives
- Antimicrobial and Antifungal Properties : New directions in scientific research have identified 1,2,4-triazole derivatives as compounds with promising antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. These findings suggest the potential for developing novel therapeutic agents from such derivatives (M. V. Ohloblina, 2022).
Zukünftige Richtungen
Researchers should continue investigating the pharmacological potential of N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. Further studies could focus on its biological activities, optimization of synthesis routes, and exploration of derivatives for specific disease targets. Collaborative efforts may lead to the development of novel drugs based on this scaffold .
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-26-12-5-6-14(27-2)13(10-12)20-17(25)11-29-18-8-7-16-21-22-19(24(16)23-18)15-4-3-9-28-15/h3-10H,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACOKKFCMRIHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)
![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)

![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)
![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)
![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)



![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)